N'-hydroxy-2-furancarboximidamide hydrochloride

Description

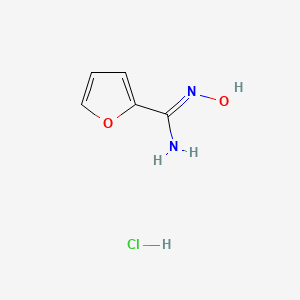

N'-hydroxy-2-furancarboximidamide hydrochloride (CAS: 154346-10-8) is a hydroxamic acid derivative featuring a furan ring substituted with a hydroxyamidine group and a hydrochloride salt. Its molecular formula is inferred as C₅H₇ClN₂O₂ based on structural analogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-hydroxyfuran-2-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c6-5(7-8)4-2-1-3-9-4;/h1-3,8H,(H2,6,7);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAGHYXNNPQFGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-furancarboximidamide hydrochloride typically involves the reaction of 2-furancarboximidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N’-hydroxy-2-furancarboximidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-furancarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-hydroxy-2-furancarboximidamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-furancarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

N′-hydroxy-5-methyl-2-furancarboximidamide hydrochloride

- Molecular Formula : C₆H₉ClN₂O₂

- Molecular Weight : 176.60 g/mol

- Key Difference : A methyl group at the 5-position of the furan ring.

- This substitution may also influence steric hindrance, altering reactivity in coordination chemistry or binding to biological targets .

N-phenyl-2-furohydroxamic acid

- Structure : Furan ring with a hydroxamic acid (-CONHOH) group and phenyl substituent.

- Key Difference : Replacement of the amidoxime group with a hydroxamic acid and a phenyl group.

- Impact : The phenyl group introduces aromatic π-π interactions, while the hydroxamic acid moiety enhances metal-chelating capacity. Such derivatives are studied for antioxidant applications .

Aromatic Ring Substitutions

N'-hydroxy-2-methylbenzene-1-carboximidamide hydrochloride

- Structure : Benzene ring substituted with methyl and N-hydroxyimidamide groups.

- Key Difference : Benzene replaces the furan heterocycle.

N'-hydroxy-2-naphthalenecarboximidamide

- Structure : Naphthalene system substituted with N-hydroxyimidamide.

- Key Difference : Extended aromatic system (naphthalene vs. furan).

- Impact : Increased aromatic surface area enhances π-stacking interactions but may reduce solubility in aqueous media. Such compounds are explored in materials science and catalysis .

Pharmacologically Relevant Analogs

Ranitidine-related compounds

- Examples: Ranitidine diamino alcohol: Contains a furan ring with dimethylaminomethyl and thioether substituents. Ranitidine nitroacetamide: Features a nitro group and sulfur-containing side chain.

- Key Difference : Complex side chains tailored for histamine H₂ receptor antagonism.

- Impact : These derivatives highlight how furan-based compounds can be functionalized for specific pharmaceutical applications, contrasting with the simpler amidoxime structure of the target compound .

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| N'-hydroxy-2-furancarboximidamide hydrochloride | C₅H₇ClN₂O₂ | 162.58 (calculated) | Furan, N-hydroxyimidamide | 154346-10-8 |

| N′-hydroxy-5-methyl-2-furancarboximidamide HCl | C₆H₉ClN₂O₂ | 176.60 | Furan, 5-methyl, N-hydroxy | 1390739-62-4 |

| N'-hydroxy-2-methylbenzene-1-carboximidamide HCl | C₈H₁₀ClN₂O | 186.63 (calculated) | Benzene, 2-methyl, N-hydroxy | Not specified |

| N-phenyl-2-furohydroxamic acid | C₁₁H₉NO₃ | 203.20 | Furan, phenyl, hydroxamic acid | Not provided |

Biological Activity

N'-hydroxy-2-furancarboximidamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, presenting a comprehensive overview of current research findings.

This compound can be synthesized through various methods involving the reaction of furfural derivatives with hydroxylamine or amidoxime precursors. The resulting compound exhibits a unique structure that contributes to its biological activity, particularly in nitric oxide (NO) release pathways.

2. Biological Mechanisms

The biological activity of this compound is primarily linked to its ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes. The compound undergoes oxidation via cytochrome P450 enzymes, which facilitates the conversion of amidoximes to their corresponding amides while simultaneously releasing NO. This mechanism is crucial for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases .

Table 1: Biological Activities Associated with this compound

3. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound, highlighting its therapeutic potential:

- Vasodilation and Cardiovascular Health : Research indicates that compounds similar to this compound can induce vasodilation by enhancing NO bioavailability. This effect has been demonstrated in animal models where administration led to significant reductions in blood pressure and improved vascular function .

- Anticancer Properties : A study explored the compound's ability to induce apoptosis in various cancer cell lines. The findings suggest that the NO released from the compound activates apoptotic pathways, making it a candidate for further investigation as an anticancer agent .

- Antimicrobial Activity : Preliminary evaluations have shown that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential use as an antibacterial agent .

4. Conclusion

This compound presents significant biological activity primarily through its role in NO release, impacting cardiovascular health, cancer treatment, and microbial resistance. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing N'-hydroxy-2-furancarboximidamide hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves coupling a furan-derived carboximidamide precursor with hydroxylamine under acidic conditions. Key steps include:

- Amidoxime Formation : Reacting 2-furancarbonitrile with hydroxylamine hydrochloride in ethanol/water at 60–80°C for 6–12 hours to form the amidoxime intermediate .

- Hydrochloride Salt Precipitation : Acidifying the reaction mixture with HCl to precipitate the product.

Optimization involves adjusting reaction time, temperature, and stoichiometry to maximize yield. Purity is confirmed via melting point analysis and HPLC (≥95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

Q. What stability considerations are critical for handling and storing this compound?

Answer:

- Storage : Store in airtight, light-protected containers at –20°C to prevent hydrolysis of the hydroxylamine group. Desiccate to avoid moisture absorption .

- Solution Stability : Prepare stock solutions in anhydrous DMSO or methanol; use within 1 month. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition or receptor selectivity?

Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., RORγt inhibition, as in Vimirogant hydrochloride studies) with recombinant enzymes. Measure IC50 values via dose-response curves (e.g., 17 nM for RORγt vs. >1000-fold selectivity over RORα/β) .

- Cellular Models : Test Th17 differentiation in mouse splenocytes; quantify IL-17A secretion via ELISA (IC50 ~57 nM) .

- Selectivity Profiling : Screen against kinase panels or receptor libraries to identify off-target effects .

Q. What strategies resolve contradictions in solubility or bioactivity data across studies?

Answer:

- Solubility Discrepancies :

- Bioactivity Variability :

Q. How can advanced analytical techniques (e.g., X-ray crystallography, LC-MS/MS) elucidate the compound’s interaction with biological targets?

Answer:

- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., RORγt ligand-binding domain) to identify binding motifs and hydrogen-bonding interactions .

- LC-MS/MS : Quantify metabolite formation in hepatic microsomes to assess metabolic stability. Use MRM transitions for parent and fragment ions (e.g., m/z 210 → 152 for the hydrochloride adduct) .

- Molecular Dynamics Simulations : Predict binding free energy (ΔG) and residence time to guide SAR studies .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.